

opipramol pharmacokinetics and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of **Opipramol**

Introduction

Opipramol, a dibenzazepine derivative, is an atypical psychotropic agent utilized primarily for the treatment of generalized anxiety disorder (GAD) and somatoform disorders.[1][2] Structurally similar to tricyclic antidepressants (TCAs), its mechanism of action diverges significantly. Unlike typical TCAs, **opipramol** does not inhibit the neuronal reuptake of serotonin or norepinephrine.[3][4] Instead, its therapeutic effects are attributed to its high affinity as an agonist for sigma-1 (σ_1) and sigma-2 (σ_2) receptors.[2][5][6] This unique pharmacological profile necessitates a thorough understanding of its pharmacokinetic properties to inform clinical use and guide further drug development. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, excretion (ADME), and bioavailability of **opipramol**.

Pharmacokinetic Profile

Opipramol exhibits predictable pharmacokinetic characteristics following oral administration. It is rapidly and completely absorbed, extensively distributed throughout the body, and primarily eliminated via hepatic metabolism.

Absorption

Following oral administration, **opipramol** is rapidly and completely absorbed from the gastrointestinal tract.[5][7][8] The high bioavailability of the drug underscores its efficient absorption.



Bioavailability

The absolute bioavailability of **opipramol** is approximately 94%, indicating that the vast majority of an orally administered dose reaches systemic circulation.[5][7][8] Bioequivalence has been demonstrated between different oral formulations, including sugar-coated tablets, film-coated tablets, and aqueous solutions.[9]

Distribution

Opipramol is widely distributed in the body, with a large apparent volume of distribution (Vd) of approximately 10 L/kg.[5][7][8] This suggests extensive tissue uptake and accumulation in peripheral parenchymatous organs.[10] The plasma protein binding of **opipramol** is high, at approximately 91%.[5][7][8]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters of **opipramol** are summarized in the tables below. Data are derived from studies involving single oral doses in healthy adult volunteers.

Table 1: Summary of General Pharmacokinetic Parameters of Opipramol

Parameter	Value	Reference(s)
Bioavailability	94%	[5][7][8]
Plasma Protein Binding	~91%	[5][7][8]
Volume of Distribution (Vd)	~10 L/kg	[5][7][8]
Terminal Half-Life (t½)	6 - 11 hours	[1][5][7][8]
Primary Metabolizing Enzyme	CYP2D6	[2][3][5][7][8]
Primary Route of Excretion	Renal (~70%)	[5][7]

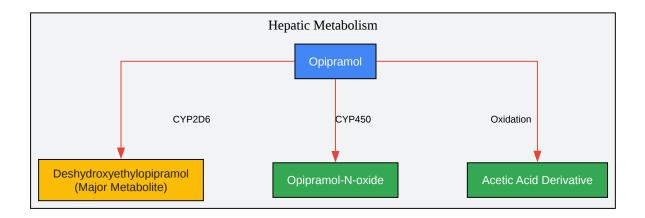
Table 2: Dose-Dependent Pharmacokinetic Parameters of **Opipramol**



Dose	Tmax (Time to Peak)	Cmax (Peak Concentration)	AUC (Total Exposure)	Reference(s)
50 mg	3.3 hours	15.6 ng/mL	~170 ng·h/mL	[5][7][8][9]
100 mg	3.0 hours	28 - 33.2 ng/mL	~320 ng·h/mL	[5][7][8][9]

Metabolism and Excretion Metabolism

Opipramol is extensively metabolized in the liver, primarily through the cytochrome P450 isoenzyme CYP2D6.[2][3][5][7] The primary metabolic pathway is N-dealkylation, resulting in the formation of its main metabolite, deshydroxyethyl**opipramol**.[5][7][8] Other identified metabolites include **opipramol**-N-oxide and an acetic acid derivative formed via oxidation of the hydroxyethyl moiety.[9][11][12] Given the reliance on CYP2D6, patients with a deficiency in this enzyme (poor metabolizers) may exhibit significantly higher plasma concentrations of **opipramol**.[3]



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Metabolic pathway of **Opipramol**.

Excretion



Elimination of **opipramol** and its metabolites occurs predominantly through the kidneys. Approximately 70% of the administered dose is excreted in the urine, with about 10% as the unchanged parent drug.[5][7] The remainder is eliminated via the feces.[5][7] The terminal elimination half-life ranges from 6 to 11 hours.[7][8]

Experimental Protocols

The pharmacokinetic parameters of **opipramol** have been established through rigorous clinical trials. The methodologies employed are critical for the interpretation of the resulting data.

Bioavailability Study Protocol

A representative experimental design to assess bioavailability is the open-label, randomized, two-way crossover study.[9]

- Study Population: Healthy adult volunteers are recruited. A typical study may involve 18-20 participants.[9]
- Design: A crossover design is used where each subject receives different formulations of opipramol (e.g., a 100 mg film-coated tablet vs. a 100 mg sugar-coated tablet) in two separate study periods, separated by a washout period of at least one week.[9]
- Drug Administration: A single oral dose is administered to subjects after an overnight fast.
- Blood Sampling: Venous blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[13] Plasma is separated by centrifugation and stored at -20°C or below until analysis.
 [13]
- Data Analysis: Plasma concentration-time profiles are constructed for each subject and formulation. Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using noncompartmental analysis. Statistical tests are performed to assess bioequivalence between formulations.[9]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for the sensitive and specific quantification of **opipramol** in biological matrices.[14][15][16]

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- Sample Preparation: A simple protein precipitation method is commonly employed. To a plasma sample (e.g., 100 μL), an internal standard (e.g., **opipramol**-d4) is added, followed by a protein precipitating agent like acetonitrile.[16] After vortexing and centrifugation, the clear supernatant is transferred for analysis.[16]
- Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[15]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both opipramol and its deuterated internal standard.[14]
- Validation: The method is fully validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[15][16]





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Workflow for a two-way crossover pharmacokinetic study.



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- To cite this document: BenchChem. [opipramol pharmacokinetics and bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022078#opipramol-pharmacokinetics-and-bioavailability]



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